({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine
Overview
Description
This compound is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring system, which is known to lead to the formation of more active compounds when combined with different pharmacophores . The trifluoromethyl group attached to the phenyl ring is a common feature in many biologically active compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, similar compounds often undergo Pd-catalyzed coupling reactions .Scientific Research Applications
Pharmaceuticals: Antiviral Agents
This compound’s derivatives have been studied for their antiviral properties. The indole and pyrrole moieties present in the compound are often found in molecules with biological activity. For instance, indole derivatives have shown potential as antiviral agents against a range of RNA and DNA viruses . The trifluoromethyl group could potentially enhance these properties by increasing the compound’s lipophilicity, thus improving cell membrane penetration.
Organic Synthesis: Building Blocks
Compounds like the one are valuable in organic synthesis as building blocks. They can be used to construct more complex molecules, including imidazoles, which are important in a variety of applications ranging from pharmaceuticals to functional materials . The diverse reactivity of the pyrrole ring allows for various bond-forming reactions essential in synthetic chemistry.
Future Directions
Pyrrole and its derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
It is known that many compounds containing the trifluoromethyl group and the indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Biochemical Pathways
It is known that compounds containing the trifluoromethyl group and the indole nucleus can affect a variety of biochemical pathways . These pathways often involve a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities . For instance, some compounds have shown inhibitory activity against influenza A , while others have exhibited potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
properties
IUPAC Name |
[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-9-7-11(8-18)10(2)19(9)13-5-3-12(4-6-13)14(15,16)17/h3-7H,8,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWAZGLAQNQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.